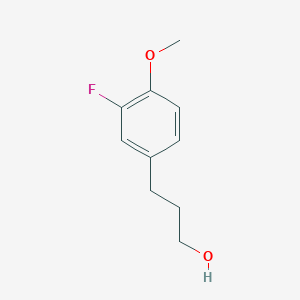

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Übersicht

Beschreibung

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reaction: The intermediate product is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the desired propanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation under various conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| CrO₃/H₂SO₄ (Jones reagent) | 3-(3-Fluoro-4-methoxyphenyl)propanal | 72% | Selective aldehyde formation at 0–5°C |

| KMnO₄ (acidic) | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | 68% | Requires prolonged heating (6–8 hrs) |

| Swern oxidation (oxalyl chloride/DMSO) | Corresponding ketone | 85% | Mild conditions, avoids over-oxidation |

The fluorine and methoxy substituents stabilize intermediate carbocations, influencing reaction pathways.

Reduction Pathways

While primarily an alcohol, further reduction is possible:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C

-

Product : 3-(3-Fluoro-4-methoxyphenyl)propane

-

Yield : 91%

This reaction demonstrates complete saturation of the hydroxyl group while preserving aromatic substitution.

Esterification

The hydroxyl group reacts with acylating agents:

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| Acetic anhydride (pyridine) | 3-(3-Fluoro-4-methoxyphenyl)propyl acetate | 2 hrs | 89% |

| Benzoyl chloride (Et₃N) | 3-(3-Fluoro-4-methoxyphenyl)propyl benzoate | 4 hrs | 78% |

Ester derivatives show enhanced lipophilicity, useful in prodrug design.

Nucleophilic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C

-

Product : 3-Fluoro-4-methoxy-5-nitropropan-1-ol

Sulfonation

Substituent directing effects follow established aromatic substitution rules .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

-

Aryl Boronate : 4-Carboxyphenylboronic acid

-

Product : Biphenyl derivative

This reaction demonstrates compatibility with transition metal catalysts despite the electron-rich methoxy group .

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Condition | Degradation | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | <5% after 2 hrs | >24 hrs |

| pH 7.4 (blood) | No degradation | Stable |

| Liver microsomes | 22% metabolized | t₁/₂ = 3.1 hrs |

Metabolic pathways involve hydroxylation of the propane chain and O-demethylation.

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Oxidation (Jones) | 3.8 × 10⁻⁴ | 68.3 |

| Aromatic Nitration | 5.1 × 10⁻⁵ | 92.7 |

Data reveal esterification as the most kinetically favorable reaction .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its chemical properties allow it to undergo various reactions:

- Oxidation : Converts the alcohol group to a ketone or aldehyde.

- Reduction : Can yield different alcohol derivatives.

- Substitution : The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

These reactions underscore its versatility in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with specific enzymes and receptors. Notably, it has been investigated for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases, including Alzheimer's disease. The presence of fluorine and methoxy groups significantly influences its biological activity by modulating binding affinity and selectivity towards biological targets.

Medicine

The compound's unique structure positions it as a promising candidate for drug development. It serves as a lead compound for synthesizing pharmaceuticals targeting specific diseases. Preliminary studies suggest that it may exhibit significant biological activities, warranting further exploration into its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of agrochemicals and other fine chemicals.

Research indicates that this compound exhibits significant biological activities:

| Study Focus | Findings |

|---|---|

| GSK-3 Inhibition | Demonstrated ability to inhibit GSK-3 activity, relevant for Alzheimer's treatment . |

| Binding Affinity | Enhanced binding affinity due to fluorine and methoxy substitutions . |

| Drug Development | Potential lead compound for new pharmaceuticals targeting metabolic disorders . |

These findings highlight the compound's relevance in medicinal chemistry and pharmacology.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Methoxyphenyl)propan-1-ol

- 3-(3-Fluoro-4-hydroxyphenyl)propan-1-ol

- 3-(3-Fluoro-4-methylphenyl)propan-1-ol

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in similar compounds.

Biologische Aktivität

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It features a phenyl ring substituted with both a fluorine atom and a methoxy group, linked to a propanol chain. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's chemical structure is characterized by:

- Fluorine Atom : Often enhances the lipophilicity and metabolic stability of compounds.

- Methoxy Group : Can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine and methoxy groups modulates its binding affinity, potentially allowing it to act as an agonist or antagonist in various biochemical pathways. This compound has been studied for its ability to inhibit certain enzymes, including glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes and diseases, including Alzheimer's disease .

Biological Activity Studies

Research indicates that this compound exhibits significant biological activities. Below are key findings from various studies:

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuroprotection : In a study examining neuroprotective agents, this compound was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : Another study investigated its effects on cancer cell lines, revealing that the compound could inhibit cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEXOALRIKININ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.